molecular formula C8H9NO2 B1346098 1-Nitroethylbenzene CAS No. 7214-61-1

1-Nitroethylbenzene

Cat. No.: B1346098
CAS No.: 7214-61-1
M. Wt: 151.16 g/mol
InChI Key: GJOVHPKYFFGKCY-UHFFFAOYSA-N
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Description

1-Nitroethylbenzene is an organic compound with the molecular formula C8H9NO2 It is a nitro derivative of ethylbenzene, characterized by the presence of a nitro group (-NO2) attached to the ethyl group on the benzene ring

Preparation Methods

1-Nitroethylbenzene can be synthesized through several methods. One common synthetic route involves the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro compound .

Another method involves the oxidation of acetophenone oxime in the presence of hydrogen peroxide and ethylamine. This reaction is carried out in ethanol at elevated temperatures and pressures, yielding this compound with high purity and yield .

Chemical Reactions Analysis

1-Nitroethylbenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate or chromic acid.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, potassium permanganate, and chromic acid. The major products formed from these reactions include ethylbenzene, aminoethylbenzene, and benzoic acid derivatives .

Scientific Research Applications

1-Nitroethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Nitroethylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and genotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

1-Nitroethylbenzene can be compared with other nitroaromatic compounds, such as nitrobenzene, 2-nitrotoluene, and 4-nitroethylbenzene. While all these compounds share the presence of a nitro group, their chemical properties and reactivity can vary significantly due to differences in the substituents attached to the benzene ring.

    Nitrobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    2-Nitrotoluene: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.

    4-Nitroethylbenzene:

Properties

IUPAC Name

1-nitroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOVHPKYFFGKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901767
Record name NoName_909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7214-61-1
Record name 1-Nitroethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Into a flask, 1 mmole of ethylbenzene, 0.05 mmole of N-hydroxyphthalimide and 5 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L)of nitrogen monoxide NO. The mixture was reacted for 8 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of ethylbenzene was 85%, and 1-nitroethylbenzene (yield 14%), 1-hydroxyethylbenzene (yield 18%) and 1-acetyloxyethylbenzene (yield 30%) were formed.
Quantity
1 mmol
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reactant
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0.05 mmol
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5 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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